An In-Depth Technical Guide to 2-Methyl-1H-indole: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-Methyl-1H-indole: Synthesis, Properties, and Applications
A Note on the Topic: Initial searches for "2-Methyl-1H-indole-5-thiol" did not yield sufficient verifiable scientific data to construct a comprehensive technical guide. This suggests the compound is not well-characterized in public literature. Therefore, this guide focuses on the closely related and extensively documented parent compound, 2-Methyl-1H-indole , a vital scaffold in medicinal chemistry.
Abstract
2-Methyl-1H-indole (also known as methylketol) is a heterocyclic aromatic compound that serves as a foundational structural motif in a multitude of biologically active molecules and pharmaceuticals.[1][2] Its unique chemical architecture, characterized by a fused benzene and pyrrole ring system with a methyl group at the C2 position, imparts specific reactivity and allows for diverse functionalization. This technical guide provides a comprehensive overview for researchers, chemists, and drug development professionals on the chemical structure, physicochemical properties, established synthesis protocols, and significant applications of 2-Methyl-1H-indole, with a particular focus on its role in medicinal chemistry.
Chemical Structure and Physicochemical Properties
2-Methyl-1H-indole is an off-white to yellowish crystalline solid that may darken over time, particularly when exposed to light.[1][2] The presence of the indole nitrogen and the electron-donating methyl group influences the electron density distribution within the aromatic system, dictating its reactivity in chemical syntheses.
Core Chemical Identity
The fundamental structure consists of a bicyclic system with the IUPAC name 2-methyl-1H-indole.[2]
Caption: Chemical structure of 2-Methyl-1H-indole with IUPAC numbering.
Physicochemical Data Summary
The following table summarizes key quantitative properties of 2-Methyl-1H-indole, which are crucial for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉N | [1][2] |
| Molecular Weight | 131.17 g/mol | [1][2] |
| CAS Number | 95-20-5 | [1][2][3] |
| Appearance | Off-white to yellow or reddish-purple crystalline solid/flakes | [1][2] |
| Melting Point | 57-59 °C | [1] |
| Boiling Point | 273 °C | [1] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform (sparingly), methanol (slightly) | [1] |
| logP (Octanol/Water) | 2.530 | [1] |
| pKa | 17.57 ± 0.30 (Predicted) | [1] |
| Sensitivity | Light sensitive | [1] |
Synthesis of 2-Methyl-1H-indole
The Fischer indole synthesis is a classic and highly versatile method for preparing indoles and remains one of the most common routes for the industrial and laboratory-scale production of 2-Methyl-1H-indole.[4][5]
Fischer Indole Synthesis: Reaction Principle
This acid-catalyzed reaction involves the condensation of an arylhydrazine (phenylhydrazine) with a ketone (acetone) to form an arylhydrazone intermediate.[4][6] This intermediate then undergoes a[7][7]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia, to yield the final indole product.[4] The choice of acid catalyst, which can be a Brønsted or Lewis acid, is critical and can significantly influence reaction conditions and yield.[4]
Caption: Workflow for the Fischer Indole Synthesis of 2-Methyl-1H-indole.
Experimental Protocol: Synthesis from Phenylhydrazine and Acetone
This protocol is adapted from established methodologies for the Fischer indole synthesis.[6]
Materials:
-
Phenylhydrazine (30 g)
-
Acetone (18 g, with additional amounts as needed)
-
Dry Zinc Chloride (ZnCl₂) (200 g)
-
Fehling's solution (for reaction monitoring)
-
Hydrochloric acid (HCl)
-
Hot water
Procedure:
-
Hydrazone Formation:
-
In a suitable reaction vessel, carefully mix 30 g of phenylhydrazine with 18 g of acetone. The reaction is exothermic, and water will begin to separate.
-
Heat the mixture on a water bath for approximately 15 minutes.
-
Causality Check: The purpose of this step is to drive the condensation reaction to completion. The progress is monitored by checking for the consumption of the starting phenylhydrazine.
-
Periodically test a small aliquot of the reaction mixture with Fehling's solution. As long as excess phenylhydrazine is present, the solution will be reduced. Continue to add small portions of acetone until the reducing action of the mixture has nearly ceased, indicating the formation of the crude acetone phenylhydrazone.[6]
-
Heat the resulting turbid oil on a water bath for an additional 30 minutes to evaporate any excess acetone.
-
-
Indolization:
-
To the crude acetone phenylhydrazone, add 200 g of dry zinc chloride. Note: Zinc chloride is a Lewis acid that catalyzes the rearrangement and cyclization. It must be dry to be effective.
-
Heat the mixture on a water bath with frequent and vigorous stirring.
-
Transfer the vessel to an oil bath and increase the temperature to 180 °C. The reaction is typically rapid (a few minutes), indicated by the mass turning a dark color and the evolution of vapors.[6]
-
Self-Validation: The distinct color change and vapor evolution are key indicators of reaction completion. Immediately upon observing these signs, remove the vessel from the heat to prevent side reactions or degradation of the product.
-
-
Work-up and Purification:
-
Allow the dark, fused mass to cool slightly, then treat it with approximately 3.5 times its weight in hot water.
-
Acidify the mixture with a small amount of hydrochloric acid.
-
Set up a steam distillation apparatus and distill the mixture. The 2-Methyl-1H-indole will distill over as a pale yellow oil, which solidifies upon cooling in the receiving flask.[6]
-
Collect the solid product by filtration.
-
To further purify and remove residual water, gently melt the crude product and then perform a final distillation. The expected yield is approximately 55%.[6]
-
Applications in Research and Drug Development
2-Methyl-1H-indole is not merely a chemical curiosity; it is a highly valuable reactant and building block in the synthesis of complex molecules with significant biological activity.[1] Its utility stems from the reactivity of the indole nucleus, which allows for functionalization at various positions.
Key Intermediate in Pharmaceutical Synthesis
The 2-methylindole scaffold is present in numerous compounds investigated for a range of therapeutic applications. Its derivatives have been explored as:
-
Anticancer Agents: It serves as a precursor for pyridyl-ethenyl-indoles, which are investigated as potential inhibitors of tryptophan dioxygenase (TDO), an enzyme implicated in cancer immune evasion.
-
Anti-inflammatory Drugs: The indole core is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs). 2-methylindole derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1]
-
Antifungal Compounds: It is used as an intermediate in the synthesis of novel indole derivatives with potential antifungal activities.[1]
Reactant in Key Organic Reactions
The chemical nature of 2-methylindole makes it a suitable substrate for several important organic reactions used in drug discovery and materials science:
-
Friedel-Crafts Alkylation: The electron-rich indole ring readily undergoes electrophilic substitution, making it a good nucleophile in Friedel-Crafts reactions to form new carbon-carbon bonds.
-
Michael Addition Reactions: The nucleophilic character of the indole ring allows it to participate in Michael additions to α,β-unsaturated carbonyl compounds, a key reaction for building molecular complexity.
-
Regioselective Synthesis: It is used as a reactant in iodine-catalyzed Markovnikov addition reactions for the regioselective synthesis of oxopyrrolidine analogs.
Safety and Handling
2-Methyl-1H-indole is considered hazardous. It is harmful if swallowed and can cause skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood. It is sensitive to light and should be stored in a tightly closed container in a dark, inert atmosphere at room temperature.[1]
Conclusion
2-Methyl-1H-indole is a cornerstone building block in modern organic and medicinal chemistry. Its straightforward synthesis via the Fischer indole method, combined with its versatile reactivity, ensures its continued importance in the development of novel pharmaceuticals and functional materials. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist working within the fields of drug discovery and chemical synthesis.
References
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Béla, P. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. ARKIVOC. [Link]
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Gassman, P. G., & van Bergen, T. J. (1977). INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Organic Syntheses, 56, 72. [Link]
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Umeda, R., Nishimoto, Y., & Mash, T. (2013). SYNTHESIS OF INDOLES: SULFUR-ASSISTED REACTION OF 2-NITROSTILBENES WITH CARBON MONOXIDE. HETEROCYCLES, 87(6), 1241. [Link]
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Royal Society of Chemistry. (n.d.). Divergent synthesis of 2-methylthioindole and 2-unsubstituted indole derivatives mediated by SOCl2 and dimethyl/diethyl sulfoxides. Organic & Biomolecular Chemistry. [Link]
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Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. [Link]
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Università degli Studi di Napoli Federico II. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]
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Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]
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ResearchGate. (2025). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. [Link]
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American Chemical Society. (2021). A Thiol-Mediated Three-Step Ring Expansion Cascade for the Conversion of Indoles into Functionalized Quinolines. Organic Letters. [Link]
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